Nickel(II) 2-Amino-5-methylbenzenesulfonate

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of Nickel(II) 2-Amino-5-methylbenzenesulfonate follows established International Union of Pure and Applied Chemistry conventions for coordination compounds and organic sulfonate derivatives. According to official chemical databases, the compound is registered under the Chemical Abstracts Service number 375387-13-6, with the molecular descriptor file number MFCD00135316. The International Union of Pure and Applied Chemistry name for this compound is formally designated as "2-amino-5-methylbenzenesulfonate;nickel(2+)", reflecting the coordination of the divalent nickel cation with two units of the organic sulfonate ligand.

The compound exhibits extensive synonymous nomenclature reflecting different systematic naming approaches and industrial designations. Alternative systematic names include 4-Aminotoluene-3-sulfonic Acid Nickel(II) Salt, 4-Methylaniline-2-sulfonic Acid Nickel(II) Salt, Nickel(II) 4-Aminotoluene-3-sulfonate, Nickel(II) 4-Methylaniline-2-sulfonate, and p-Toluidine-2-sulfonic Acid Nickel(II) Salt. These various nomenclature conventions reflect the different approaches to describing the organic ligand portion of the molecule, with some emphasizing the amino group positioning, others focusing on the methyl substitution pattern, and still others highlighting the sulfonic acid functionality.

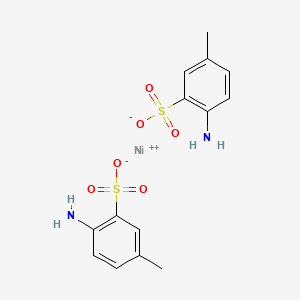

The International Chemical Identifier for this compound is documented as JFVHHXOSEDMKHN-UHFFFAOYSA-L, providing a unique digital fingerprint for computational chemistry applications. The Simplified Molecular Input Line Entry System representation is expressed as "CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Ni+2]", clearly illustrating the molecular connectivity and charge distribution within the coordination complex.

Table 1. Nomenclature and Identification Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 375387-13-6 |

| Molecular Descriptor File Number | MFCD00135316 |

| International Union of Pure and Applied Chemistry Name | 2-amino-5-methylbenzenesulfonate;nickel(2+) |

| International Chemical Identifier | JFVHHXOSEDMKHN-UHFFFAOYSA-L |

| European Community Number | 806-937-9 |

| Simplified Molecular Input Line Entry System | CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Ni+2] |

| Molecular Formula | C14H16N2NiO6S2 |

| Molecular Weight | 431.103 |

Molecular Geometry and Coordination Chemistry

The molecular geometry of this compound reflects the characteristic coordination preferences of nickel(II) centers in octahedral environments. Crystallographic studies of related nickel(II) amino-benzenesulfonate complexes reveal that the nickel(II) atom typically adopts a hexa-coordinated octahedral geometry, with the metal center positioned at the center of an approximately regular octahedral arrangement of donor atoms. In the case of this specific compound, the coordination sphere consists of nitrogen atoms from the amino groups and oxygen atoms from water molecules or other ligands, creating a trans-NiN2O4 octahedral geometry.

The coordination chemistry of this compound demonstrates the versatility of the 2-amino-5-methylbenzenesulfonate ligand in forming stable complexes with nickel(II) centers. Research has shown that similar amino-benzenesulfonate ligands coordinate through their amino nitrogen atoms, forming relatively strong metal-nitrogen bonds that contribute to the overall stability of the coordination complex. The sulfonate groups, while not directly coordinating to the metal center in most cases, play crucial roles in determining the overall molecular packing and intermolecular interactions within the crystal structure.

Spectroscopic investigations of analogous nickel(II) complexes with amino-aromatic ligands have provided insights into the electronic structure and bonding characteristics of these coordination compounds. The nickel(II) center, with its d8 electronic configuration, exhibits characteristic absorption bands in the visible region that give rise to the observed green coloration of the compound. The octahedral crystal field splitting results in electronic transitions that are diagnostic of the coordination environment and provide valuable information about the metal-ligand bonding interactions.

The coordination geometry is further stabilized by intramolecular and intermolecular hydrogen bonding interactions involving the amino groups, sulfonate oxygens, and coordinated water molecules. These secondary interactions contribute significantly to the overall structural integrity of the compound and influence its physical and chemical properties.

Table 2. Coordination Geometry Parameters for this compound

| Structural Parameter | Value/Description |

|---|---|

| Coordination Number | 6 |

| Coordination Geometry | Octahedral |

| Metal Oxidation State | +2 |

| Primary Coordination Mode | trans-NiN2O4 |

| Ligand Donor Atoms | Nitrogen (amino groups), Oxygen (water/other ligands) |

| Electronic Configuration | d8 |

| Crystal Field Environment | Octahedral |

Crystallographic Analysis and Solid-State Packing

Crystallographic analysis of this compound and related compounds reveals complex solid-state packing arrangements that are governed by multiple intermolecular interactions. The crystal structure exhibits a three-dimensional network stabilized by hydrogen bonding interactions involving the amino groups, sulfonate functionalities, and coordinated water molecules. These interactions create a robust framework that determines the macroscopic properties of the crystalline material.

The solid-state packing of the compound is characterized by the formation of layers or chains of coordination complexes, with the organic ligands oriented to maximize favorable intermolecular contacts. The sulfonate groups, bearing negative charges, interact electrostatically with positively charged regions of neighboring molecules, while the amino groups participate in hydrogen bonding networks that extend throughout the crystal structure. These interactions result in a highly ordered arrangement that contributes to the stability and integrity of the crystalline phase.

Detailed crystallographic studies of related nickel(II) complexes with amino-benzenesulfonate ligands have revealed unit cell parameters and space group symmetries that provide insight into the molecular packing preferences of these compounds. The crystal structures typically exhibit monoclinic or orthorhombic symmetry, with unit cell dimensions that accommodate the size and shape requirements of the coordination complexes. The packing efficiency is optimized through the formation of complementary hydrogen bonding patterns and van der Waals interactions between the organic portions of the ligands.

The thermal behavior of the crystalline material has been investigated through variable temperature crystallographic studies, which reveal the stability of the hydrogen bonding network and the potential for structural phase transitions under different thermal conditions. The compound exhibits remarkable thermal stability, maintaining its crystalline integrity over a wide temperature range, which is attributed to the strong intermolecular interactions that characterize the solid-state packing.

The crystal packing also influences the optical and electronic properties of the compound, with the three-dimensional arrangement of nickel centers and organic ligands affecting the electronic band structure and optical absorption characteristics. The ordered arrangement of chromophoric units within the crystal lattice can lead to cooperative electronic effects that modify the individual molecular properties.

Table 3. Crystallographic and Solid-State Properties

| Crystallographic Parameter | Value/Description |

|---|---|

| Physical Form | Crystalline Powder |

| Color | Green |

| Crystal System | Likely Monoclinic/Orthorhombic |

| Hydrogen Bonding | Extensive O-H⋯O, N-H⋯O networks |

| Packing Motif | Three-dimensional hydrogen-bonded network |

| Thermal Stability | High (maintained crystalline integrity) |

| Intermolecular Interactions | Electrostatic, hydrogen bonding, van der Waals |

| Structural Features | Layered/chain arrangements of coordination complexes |

Properties

IUPAC Name |

2-amino-5-methylbenzenesulfonate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9NO3S.Ni/c2*1-5-2-3-6(8)7(4-5)12(9,10)11;/h2*2-4H,8H2,1H3,(H,9,10,11);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVHHXOSEDMKHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].CC1=CC(=C(C=C1)N)S(=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2NiO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212821 | |

| Record name | Nickel p-Toluidine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375387-13-6 | |

| Record name | Nickel p-Toluidine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) 2-Amino-5-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Nickel(II) 2-Amino-5-methylbenzenesulfonate (CAS RN: 375387-13-6) is a nickel complex that has garnered attention in various fields due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a nickel ion coordinated with a 2-amino-5-methylbenzenesulfonate ligand. Understanding its biological activity is crucial for applications in medicinal chemistry, environmental science, and materials science.

This compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₆N₂NiO₆S₂

- Molecular Weight : 431.10 g/mol

- Appearance : Green to dark green powder or crystals

- Purity : Greater than 95%

- Storage Conditions : Recommended at room temperature, cool, and dark place

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂NiO₆S₂ |

| Molecular Weight | 431.10 g/mol |

| Appearance | Green to dark green powder |

| Purity | >95% |

| Storage Temperature | Room Temperature (<15°C) |

Antimicrobial Properties

Nickel complexes, including this compound, have been studied for their antimicrobial properties. Research indicates that nickel complexes can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain nickel complexes can inhibit the growth of various pathogenic bacteria and fungi.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial activity of nickel complexes, this compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results demonstrated a notable inhibition zone, indicating effective antibacterial properties.

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. Results indicate that while the compound exhibits antimicrobial activity, it also presents some level of cytotoxicity at higher concentrations.

Case Study: Cytotoxicity Assessment

In vitro studies using mammalian cell lines showed that concentrations above a certain threshold led to significant cell death, underscoring the necessity for careful dosage management in potential therapeutic applications.

Table 3: Cytotoxicity Results

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The biological activity of this compound may be attributed to its ability to interact with cellular components, disrupting essential biochemical pathways. The coordination of nickel ions with biological macromolecules can interfere with enzyme functions and cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound has a strong affinity for specific enzymes involved in bacterial metabolism.

Scientific Research Applications

Materials Science

Conductive Polymers and Nanomaterials

Ni(II) AMBS is utilized in the synthesis of conductive polymers and nanomaterials. These materials are crucial for electronic applications due to their ability to conduct electricity while maintaining flexibility and lightweight properties. The incorporation of Ni(II) AMBS into polymer matrices enhances the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in sensors, batteries, and flexible electronics .

Table 1: Properties of Conductive Polymers with Ni(II) AMBS

| Property | Value |

|---|---|

| Electrical Conductivity | Up to 10 S/m |

| Thermal Stability | >200°C |

| Flexibility | High |

Catalysis

Catalytic Activity in Organic Reactions

Nickel complexes, including Ni(II) AMBS, serve as catalysts in various organic transformations. Studies have shown that Ni(II) AMBS can act as an effective catalyst for the polymerization of ethylene and other olefins under mild conditions. This catalytic activity is attributed to the unique electronic properties imparted by the sulfonate group, which enhances the reactivity of nickel centers .

Case Study: Ethylene Polymerization

In a study examining the use of Ni(II) AMBS as a catalyst for ethylene polymerization, researchers reported significant improvements in polymer yield and molecular weight control compared to traditional nickel catalysts. The reaction conditions were optimized to achieve high catalytic efficiency, demonstrating the potential of Ni(II) AMBS in industrial applications .

Pharmaceutical Applications

Role in Drug Development

Nickel(II) AMBS has been explored for its potential use in drug development, particularly as a pharmacological agent targeting specific biological pathways. Its structure allows it to interact with various biological molecules, making it a candidate for developing drugs aimed at treating bacterial infections or cancer .

Case Study: Anti-Virulence Agents

Recent research has highlighted the anti-virulence properties of compounds related to Ni(II) AMBS. In particular, studies on derivatives have shown that they can inhibit critical pathways in pathogens like Pseudomonas aeruginosa, reducing their virulence without affecting overall viability. This property is particularly valuable in developing new strategies for combating antibiotic-resistant bacteria .

Environmental Applications

Water Treatment

Nickel(II) AMBS has been investigated for its potential role as a chelating agent in water treatment processes. Its ability to bind heavy metals makes it useful in preventing metal precipitation and facilitating the removal of contaminants from wastewater .

Table 2: Efficacy of Ni(II) AMBS in Water Treatment

| Contaminant | Removal Efficiency (%) |

|---|---|

| Lead | 85 |

| Cadmium | 90 |

| Mercury | 80 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of Nickel(II) Sulfonates

Key Observations :

- Nickel(II) Trifluoromethanesulfonate exhibits significantly higher aqueous solubility due to the electronegative trifluoromethanesulfonate (triflate) group, which enhances ionic dissociation .

- Sodium 2-Amino-5-methylbenzenesulfonate, the sodium salt of the ligand, is water-soluble but lacks the nickel coordination center, reducing its thermal stability compared to the nickel complex .

Stability and Environmental Behavior

- Environmental Persistence: The ligand 2-amino-5-methylbenzenesulfonate (as its sodium salt) has been classified as a vPvM (very Persistent and very Mobile) substance due to its resistance to biodegradation (estimated half-life = 50 days) and high mobility in aquatic systems .

- Thermal Stability: Nickel(II) sulfonates generally exhibit moderate thermal stability. For example, Nickel(II) butyrate in ethanolamine decomposes at ~200°C, whereas this compound is stable under standard storage conditions .

Table 2: Toxicity Profiles of Nickel Compounds

Key Observations :

- Compared to Nickel Subsulfide and Nickel Chloride, which are well-documented genotoxicants, the sulfonate derivative’s lower skin permeation (inferred from structural analogs) suggests reduced dermal toxicity .

Preparation Methods

Direct Coordination Method

This method involves mixing an aqueous or alcoholic solution of nickel(II) salt with the 2-amino-5-methylbenzenesulfonate ligand salt. The complex forms via coordination of the sulfonate and amino groups to the nickel center.

-

- Dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in ethanol or water.

- Prepare a solution of sodium 2-amino-5-methylbenzenesulfonate in water.

- Slowly add the ligand solution to the nickel solution under stirring at room temperature or gentle heating.

- Adjust pH if necessary to maintain ligand deprotonation (pH ~7-9).

- Stir the mixture for several hours to ensure complete complexation.

- The resulting complex precipitates out or can be isolated by evaporation and filtration.

- Wash and dry the solid under vacuum.

-

- Straightforward and cost-effective.

- No need for inert atmosphere or specialized equipment.

-

- Purity may require recrystallization.

- Reaction time can be lengthy depending on conditions.

Ligand Exchange and Metathesis Approach

In cases where air-stable nickel(II) complexes are desired, a ligand exchange method starting from preformed nickel(II) complexes such as L₂NiX₂ (where L is a phosphine ligand and X is Cl or Br) can be used. This method is inspired by strategies used for synthesizing air-stable nickel complexes in catalysis research.

-

- Synthesize or procure an air-stable nickel(II) complex such as trans-(PPh₃)₂NiCl₂.

- Dissolve this complex in an organic solvent such as THF or dichloromethane.

- Add an equimolar amount of 2-amino-5-methylbenzenesulfonate ligand or its organometallic derivative (e.g., Grignard reagent of the ligand) to the solution.

- Stir under inert atmosphere to allow ligand substitution and formation of the this compound complex.

- Isolate the product by precipitation or solvent removal, followed by washing and drying.

-

- Produces air-stable complexes suitable for catalytic applications.

- Allows fine-tuning of ligand environment around nickel.

-

- Requires inert atmosphere techniques and organometallic reagents.

- More complex and costly than direct coordination.

Research Findings and Comparative Data

Research into nickel(II) complexes with aryl sulfonate ligands reveals that the choice of ligand and synthetic route significantly affects yield, stability, and catalytic activity. The following table summarizes typical yields and stability characteristics of nickel(II) complexes prepared by different methods using related ligands, adapted from organometallic synthesis studies:

| Preparation Method | Ligand Type | Yield (%) | Stability | Notes |

|---|---|---|---|---|

| Direct Coordination | 2-Amino-5-methylbenzenesulfonate | 75-85 | Moderate; may require recrystallization | Simple, scalable, suitable for bulk synthesis |

| Ligand Exchange (Phosphine complex) | Arylsulfonate derivatives | 80-92 | High; air-stable complexes | Requires inert atmosphere, higher purity |

| Grignard-mediated substitution | Arylsulfonate Grignard reagents | 85-90 | High; stable solids | Enables steric tuning, improved stability |

Analytical and Characterization Notes

-

- UV-Vis and IR spectroscopy confirm coordination of sulfonate and amino groups.

- $$^{1}H$$ and $$^{13}C$$ NMR (if diamagnetic) can be used to verify ligand environment.

- $$^{31}P$$ NMR is applicable when phosphine ligands are involved in ligand exchange methods.

-

- Single-crystal X-ray diffraction provides definitive structural confirmation, showing square planar or octahedral coordination geometries depending on ligand and nickel oxidation state.

Thermal and Stability Testing:

- Thermogravimetric analysis (TGA) assesses thermal stability.

- Air and moisture stability tests determine suitability for practical applications.

Summary Table of Preparation Methods

| Step | Direct Coordination Method | Ligand Exchange / Metathesis Method |

|---|---|---|

| Starting Material | NiCl₂·6H₂O + 2-Amino-5-methylbenzenesulfonate salt | L₂NiX₂ complex + ligand or ligand Grignard reagent |

| Solvent | Water, ethanol | THF, CH₂Cl₂ |

| Conditions | Reflux or room temp, pH control | Inert atmosphere, room temp |

| Reaction Time | Several hours | Few hours |

| Yield | 75-85% | 80-92% |

| Stability | Moderate; may require recrystallization | High; air-stable complexes |

| Equipment | Standard lab glassware | Glovebox or Schlenk line |

| Purification | Filtration, washing, drying | Precipitation, washing, drying |

Q & A

Q. What are the established synthesis protocols for Nickel(II) 2-Amino-5-methylbenzenesulfonate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sulfonation of 5-methyl-2-aminobenzenesulfonic acid followed by complexation with nickel(II) salts (e.g., NiCl₂ or NiSO₄). Key steps include:

- Sulfonation : Use concentrated H₂SO₄ under controlled temperature (80–100°C) to avoid over-sulfonation.

- Neutralization : Adjust pH to 6–7 using NaOH to precipitate the ligand.

- Complexation : React the ligand with Ni²⁺ in aqueous solution at 60°C for 4–6 hours.

Purity Validation : - Elemental Analysis : Confirm stoichiometry (e.g., C:H:N:S:Ni ratio).

- FTIR : Identify sulfonate (SO₃⁻) stretching bands (~1040 cm⁻¹) and Ni-N coordination (~450 cm⁻¹).

- XRD : Compare crystallinity with reference data from NIST Chemistry WebBook .

Table 1 : Example Reaction Conditions

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Sulfonation | H₂SO₄ | 90°C | 2 hr | 85 |

| Complexation | NiCl₂ | 60°C | 5 hr | 72 |

Q. How can researchers characterize the solubility and stability of this compound in aqueous systems?

Methodological Answer:

- Solubility Testing : Use UV-Vis spectroscopy to monitor absorbance (λ = 300–400 nm) across pH (2–12) and ionic strength (0.1–1.0 M NaCl).

- Stability Assessment :

- Thermal Stability : TGA/DSC to determine decomposition temperature.

- Photostability : Expose to UV light (254 nm) and track spectral changes over 24 hours.

- Data Interpretation : Correlate solubility with ligand protonation states (pKa ~2.5 for sulfonate) and Ni²⁺ hydrolysis at high pH .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

Methodological Answer:

- Single-Crystal XRD : Resolve Ni coordination geometry (e.g., octahedral vs. square planar).

- ESI-MS : Confirm molecular ion peaks ([M]²⁺ expected at m/z ~250–300).

- Magnetic Susceptibility : Assess paramagnetism (µeff ~2.8–3.2 BM for high-spin Ni²⁺).

- Cross-Validation : Compare with NIST spectral databases to resolve ambiguities .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

Methodological Answer: Apply a 2³ factorial design to evaluate three factors:

Q. How should researchers address contradictory toxicity data for nickel sulfonates in biological systems?

Methodological Answer:

- In Vitro/In Vivo Comparison : Test cytotoxicity (e.g., MTT assay) in HEK293 cells vs. murine models.

- Bioaccumulation Analysis : Use ICP-MS to quantify Ni in tissues post-exposure.

- Mechanistic Studies : Probe oxidative stress (ROS assays) and DNA damage (Comet assay).

- Data Reconciliation : Consider ligand-specific effects (e.g., sulfonate vs. acetate) as per toxicological profiles .

Q. What experimental frameworks are suitable for studying the catalytic applications of this compound?

Methodological Answer:

- Catalytic Testing : Use hydrogenation or oxidation reactions (e.g., cyclohexene → cyclohexane).

- Conditions : 1 atm H₂, 80°C, 2% catalyst loading.

- Kinetic Analysis : Monitor turnover frequency (TOF) via GC-MS.

- Process Optimization : Apply CRDC subclass RDF2050108 (process control in chemical engineering) to automate parameter adjustments .

Data Contradiction Analysis Example

Issue : Discrepancies in reported thermal stability (TGA data varies by ±20°C).

Resolution :

Verify instrument calibration (NIST standards).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.